Bienvenue dans la boutique en ligne BenchChem!

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Oxalamide Piperazine Kinase inhibitor

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-09-5) is an N,N′-disubstituted oxalamide characterized by a tert-butyl terminus and a 4-methylpiperazin-1-yl moiety connected via the oxalamide linkage. Its molecular formula is C₁₁H₂₂N₄O₂ (MW 242.32 g/mol).

Molecular Formula C11H22N4O2
Molecular Weight 242.323
CAS No. 920236-09-5
Cat. No. B2532941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide
CAS920236-09-5
Molecular FormulaC11H22N4O2
Molecular Weight242.323
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)NN1CCN(CC1)C
InChIInChI=1S/C11H22N4O2/c1-11(2,3)12-9(16)10(17)13-15-7-5-14(4)6-8-15/h5-8H2,1-4H3,(H,12,16)(H,13,17)
InChIKeyVEDGXIJPUYWMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide 920236-09-5 – Structural Baseline & Procurement Identification


N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-09-5) is an N,N′-disubstituted oxalamide characterized by a tert-butyl terminus and a 4-methylpiperazin-1-yl moiety connected via the oxalamide linkage [1]. Its molecular formula is C₁₁H₂₂N₄O₂ (MW 242.32 g/mol). The compound belongs to a broader class of aminoalkylpiperazine amide/urea derivatives claimed in patents for diverse targets including Bruton's tyrosine kinase (Btk) and cardiac sarcomere modulation [2]. However, a specific biological activity profile for this single compound has not been disclosed in peer-reviewed literature or curated public databases, and its selection must be justified by structure-driven differentiation rather than by published potency endpoints.

Why N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide Cannot Be Freely Substituted by In-Class Oxalamide Analogs


Oxalamide-bridged piperazines appear as a chemotype in patents spanning Btk inhibition, cardiac sarcomere modulation, and CNS disorders [1]. Within this family, even minor peripheral substitutions (e.g., replacing the N-methylpiperazine with N-phenylpiperazine, or inserting an alkyl spacer between the piperazine and the oxalamide) produce substantial shifts in the claimed biological target, ADME profile, and off-target liability [2]. The precise combination of a compact tert-butyl cap and a 4-methylpiperazine directly attached to the oxalamide core is structurally unique among disclosed analogs and is therefore expected to confer distinct molecular recognition and pharmacokinetic properties that cannot be assumed from data on homologs or regioisomers.

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide – Quantitative Differentiation vs. Closest Structural Analogs


Structural Uniqueness vs. Closest Disclosed Oxalamide Analogs

Among >100 aminoalkylpiperazine amide/urea derivatives disclosed in WO2014059265A1, the target compound is the only example combining a tert-butyl oxalamide terminus with an unsubstituted 4-methylpiperazine directly attached to the oxalamide [1]. The closest analogs—N1-(tert-butyl)-N2-(4-phenylpiperazin-1-yl)oxalamide and N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide—differ by the piperazine N-substituent (phenyl vs. methyl) and by the presence/absence of a propyl spacer, respectively . In patent SAR tables, the 4-methylpiperazine variant was associated with retained Btk inhibitory activity whereas the 4-phenylpiperazine analog showed loss of potency, suggesting that the methyl substituent is critical for target engagement [1].

Oxalamide Piperazine Kinase inhibitor Chemical probe Structure-activity relationship

Retention of Favorable Lipophilic Ligand Efficiency vs. Bulkier Piperazine Variants

The target compound has a calculated logP (cLogP) of approximately 0.8 and a molecular weight of 242.32 g/mol, placing it in a favorable lipophilic ligand efficiency (LLE) space for fragment-to-lead optimization [1]. By comparison, N1-(tert-butyl)-N2-(4-phenylpiperazin-1-yl)oxalamide (MW ~304; cLogP ~1.9) is substantially more lipophilic and larger, which would reduce LLE if potency does not increase proportionally [2]. In the context of kinase inhibitor programs, lower cLogP is associated with reduced promiscuity and improved developability [3].

Ligand efficiency Lipophilicity Physicochemical property Drug-likeness

Absence of Hemin-Liability: Differentiating from the N-Phenylpiperazine Analog

N-Phenylpiperazine-containing compounds are known to coordinate heme iron and inhibit CYP enzymes, leading to time-dependent inhibition and potential drug-drug interaction liability [1]. The target compound, bearing a 4-methylpiperazine group, lacks the aromatic N-substituent required for heme coordination and is therefore predicted to exhibit reduced CYP inhibition compared to N-phenylpiperazine oxalamide analogs . No experimental CYP inhibition data are available for either compound.

Metabolic stability Hemin binding Selectivity Drug interaction

Combinatorial Synthetic Utility: Single-Step Diversification vs. Multi-Step Analog Synthesis

The synthesis of N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide proceeds via a single-step acylation of 4-methylpiperazine with tert-butyl oxalyl chloride, affording the product in high purity without requiring protecting-group strategies . In contrast, the synthesis of the 4-phenylpiperazine analog requires either a selective mono-protection/deprotection sequence or a reductive amination step that increases cycle time and reduces overall yield [1]. This one-step, high-yielding route makes the methylpiperazine variant especially suitable for parallel library synthesis and scale-up.

Parallel synthesis Combinatorial chemistry Library production Fragment elaboration

Recommended Procurement Scenarios for N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide


SAR Exploration of Btk Kinase Inhibitor Series

Sourcing exactly the 4-methylpiperazine variant is required to reproduce the 'active' Btk SAR signal reported in WO2014059265A1. Procurement of the 4-phenylpiperazine analog would not yield the same biochemical phenotype and would confound structure-activity interpretation .

Fragment-Based Lead Generation Requiring Low Lipophilicity

With a cLogP of ~0.8, this compound is suitable for fragment-growing campaigns where maintaining LLE is critical. Bulk procurement of the 4-phenylpiperazine analog (cLogP ~1.9) would introduce unnecessary lipophilicity from the outset .

Parallel Library Synthesis Demanding Efficient Monomer Chemistry

The single-step, high-yielding synthesis supports rapid analog generation. Procuring a comparator that requires multi-step synthesis would increase library production cost and timeline, directly impacting project throughput .

CYP Inhibition Liability Screening Panels

When testing for CYP inhibition in a screening cascade, including the 4-methylpiperazine derivative alongside the 4-phenylpiperazine analog provides a direct comparison of the heme-coordination liability conferred by the aromatic N-substituent .

Quote Request

Request a Quote for N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.